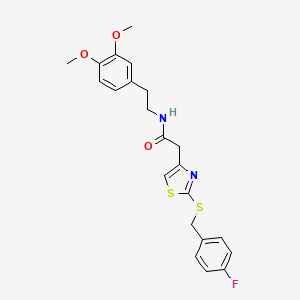
N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23FN2O3S2 and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H23FN6O3S, with a molecular weight of 482.5 g/mol. Its structure includes a thiazole ring, a methoxy-substituted phenethyl group, and a fluorobenzyl thioether moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN6O3S |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 863458-06-4 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells. This dual mechanism is significant as it addresses the challenge of drug resistance in cancer therapy.
Key Findings from Research Studies
- In Vitro Potency : Research indicates that this compound exhibits high potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). In vitro studies demonstrated that it effectively reduces cell viability through apoptosis and autophagy induction .
- In Vivo Efficacy : In animal models, specifically A375 xenograft models in mice, the compound significantly inhibited tumor growth. This suggests promising therapeutic potential for treating resistant cancer forms .
- Structure-Activity Relationship (SAR) : The modification of specific functional groups within the compound has been explored to enhance its efficacy and selectivity against cancer cells. Variations in the thiazole and phenethyl components have been particularly influential in determining biological outcomes .
Case Study 1: Melanoma Treatment
A study evaluated the effects of this compound on melanoma cells. The results indicated that at concentrations above 10 µM, the compound induced significant apoptosis, as evidenced by increased caspase activity and morphological changes typical of apoptotic cells.
Case Study 2: Chronic Myeloid Leukemia
In another investigation focusing on CML, the compound was tested against resistant cell lines. Results showed a marked decrease in cell proliferation and induction of autophagic markers after treatment with this compound, highlighting its potential as a therapeutic agent for resistant forms of leukemia.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-27-19-8-5-15(11-20(19)28-2)9-10-24-21(26)12-18-14-30-22(25-18)29-13-16-3-6-17(23)7-4-16/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBAFYRYSXUEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














